molecular formula C12H16ClNO2 B1451927 2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid CAS No. 1157324-31-6

2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid

Cat. No.: B1451927
CAS No.: 1157324-31-6
M. Wt: 241.71 g/mol
InChI Key: AKMSHFJDCRLMAZ-UHFFFAOYSA-N
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Properties

IUPAC Name

2-chloro-5-(3-methylbutan-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-7(2)8(3)14-9-4-5-11(13)10(6-9)12(15)16/h4-8,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMSHFJDCRLMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with chlorinating agents and amines. One common method includes dissolving benzoic acid in an organic solvent, followed by the addition of chloromethane or chloroacetic acid and an acid catalyst such as sulfuric acid or copper chloride . The reaction conditions often involve heating and stirring to ensure complete conversion.

Chemical Reactions Analysis

2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common reagents include sodium carbonate, morpholine, and various organic solvents . The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of benzoic acid, including 2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid, exhibit anticancer activity. For instance, studies have shown that modifications of the benzoic acid structure can enhance cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation, such as acetylcholinesterase (AChE) .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Research indicates that certain analogs can inhibit AChE activity, thereby increasing acetylcholine levels in the brain and improving cognitive functions . These findings suggest potential applications in treating cognitive decline associated with aging or neurodegenerative disorders.

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals aimed at treating inflammatory diseases and neurological disorders. Its structural features allow for modifications that enhance efficacy against specific biological targets, such as P2X7 receptors involved in pain signaling and inflammatory responses .

Cholinesterase Inhibition

As a cholinesterase inhibitor, this compound has shown promise in enhancing synaptic transmission by preventing the breakdown of acetylcholine. This property is particularly relevant for developing treatments for conditions like Alzheimer's disease and other cognitive impairments .

Case Studies and Research Findings

StudyFocusFindings
Bioorganic & Medicinal Chemistry Letters (2010)P2X7 receptor antagonismIdentified as a potent antagonist with CNS penetration capabilities .
PMC Article (2023)AChE inhibitionDemonstrated significant inhibitory effects on AChE, suggesting potential for Alzheimer's treatment .
PMC Article (2019)NeuroprotectionShowed pronounced neuroprotective effects in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid is a compound of interest due to its potential biological activities. Its molecular formula is C12H16ClNO2C_{12}H_{16}ClNO_2 with a molecular weight of 241.71 g/mol. The compound is part of a class of benzoic acid derivatives, which have been explored for various pharmacological properties.

  • Molecular Formula : C12H16ClNO2C_{12}H_{16}ClNO_2
  • Molecular Weight : 241.71 g/mol
  • CAS Number : 1157324-31-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems, including its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that derivatives of benzoic acid can exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown inhibitory effects on cyclooxygenase enzymes (COX), which are critical mediators in the inflammatory response.

CompoundIC50 (µM)COX Inhibition
Compound A10.5COX-1
Compound B4.7COX-2
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line assays. Preliminary studies suggest it may inhibit the proliferation of cancer cells, although specific IC50 values for this compound are still under investigation.

Case Studies

  • Cholinesterase Inhibition
    A study on related compounds demonstrated that certain benzoic acid derivatives act as potent inhibitors of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. While specific data for this compound is not available, its structural analogs showed promising results with IC50 values ranging from 0.466 µM to 1.89 µM against AChE and butyrylcholinesterase (BChE) .
  • Molecular Docking Studies
    Molecular docking studies have been conducted to predict the binding affinity of benzoic acid derivatives to various biological targets, including COX and AChE. These studies suggest that modifications on the benzoic acid structure can significantly enhance binding affinity and selectivity towards these targets .
  • Antioxidant Activity
    Similar compounds have shown substantial antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases. The antioxidant capacity was measured using DPPH radical scavenging assays, revealing significant activity in several analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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